molecular formula C9H10O3 B1331172 4-(2-Hydroxyethyl)benzoic acid CAS No. 46112-46-3

4-(2-Hydroxyethyl)benzoic acid

Cat. No. B1331172
CAS RN: 46112-46-3
M. Wt: 166.17 g/mol
InChI Key: FUWHCTSQIAULAK-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)benzoic acid is a chemical compound that is related to various benzoic acid derivatives with hydroxyethyl groups. While the specific compound is not directly studied in the provided papers, there are several related compounds that have been synthesized and characterized, which can provide insights into the properties and reactivity of 4-(2-Hydroxyethyl)benzoic acid. For instance, the synthesis and characterization of azo-benzoic acids and their precursors have been reported, which include hydroxy and diazenyl functional groups on the benzene ring . Additionally, the molecular and crystal structures of matrices for MALDI-TOF-MS, which are structurally related to benzoic acid derivatives, have been elucidated .

Synthesis Analysis

The synthesis of related hydroxybenzoic acid derivatives has been explored in several studies. For example, 4-Hydroxy[1-13C]benzoic acid was synthesized from sodium [2-13C]acetate through a multi-step process involving the formation of the benzene ring by base-catalyzed condensation . Another study reported the synthesis of 2-hydroxy-4-methyl benzoic acid using acetone and ethyl formate, followed by a reaction with acetoacetic ester . Similarly, 3-formyl-4-hydroxyl benzoic acid was synthesized from hydroxybenzoic acid and chloroform, using triethyl ammonium chloride as a phase transfer catalyst . These methods provide a foundation for the synthesis of 4-(2-Hydroxyethyl)benzoic acid, which could potentially be synthesized through similar pathways.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives has been extensively studied using various spectroscopic techniques and X-ray crystallography. For instance, the crystal structures of 2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoic acid and related salts were determined using single-crystal X-ray diffraction, revealing the conformations of the phenyldiazenyl and carboxylic acid/carboxylate groups . The crystal structures of other benzoic acid derivatives, such as 4-(oxiran-2-ylmethoxy)benzoic acid and 4-acetoxybenzoic acid, were also studied, providing insights into the intermolecular interactions and packing in the solid state .

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives can be inferred from studies on similar compounds. For example, the azo-benzoic acids exhibited acid-base dissociation and azo-hydrazone tautomerism in solution, with the extent of equilibria being dependent on solvent composition and pH . Additionally, Ru(II) complexes with 2-hydroxy-benzoic acid derivatives were synthesized and characterized, showing intramolecular hydrogen bonding and DNA binding properties . These studies suggest that 4-(2-Hydroxyethyl)benzoic acid may also participate in similar chemical reactions, such as tautomerism and complex formation.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be diverse, depending on their functional groups and molecular structure. Spectroscopic techniques such as NMR, UV-VIS, and IR have been used to characterize these compounds . The solubility, melting points, and crystallization behavior can be influenced by the presence of hydroxy, methyl, or other substituents on the benzene ring, as seen in the crystal structures of related compounds . These properties are crucial for applications in mass spectrometry, pharmaceuticals, and materials science.

Scientific Research Applications

1. Degradation Processes and Environmental Impact

Nitisinone, a derivative of 4-(2-Hydroxyethyl)benzoic acid, was initially synthesized as a triketone herbicide. Despite its limited commercial use as a plant protection agent due to unsatisfactory herbicidal properties, environmental concerns, and high synthesis cost, it is notable for its medical applications. A study explored the stability of nitisinone under various experimental conditions, highlighting the formation of two major stable degradation products: 2-amino-4-(trifluoromethyl)benzoic acid and 2-nitro-4-(trifluoromethyl)benzoic acid. These findings contribute to understanding the environmental and medical implications of nitisinone and its derivatives (Barchańska et al., 2019).

2. Food and Feed Additives

Benzoic acid, closely related to 4-(2-Hydroxyethyl)benzoic acid, is widely used as an antibacterial and antifungal preservative in food and feeds. Recent studies suggest its potential to improve growth and health by promoting gut functions such as digestion, absorption, and barrier integrity. These functions are believed to be improved by regulating enzyme activity, redox status, immunity, and microbiota in the gut. However, excessive benzoic acid can harm gut health, indicating the importance of understanding the optimal levels and mechanisms of its influence on intestinal physiology (Mao et al., 2019).

Safety And Hazards

4-(2-Hydroxyethyl)benzoic acid is associated with several hazards. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), may cause respiratory irritation (H335), and is harmful if inhaled (H332) . Safety measures include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

4-(2-hydroxyethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4,10H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWHCTSQIAULAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333443
Record name 4-(2-hydroxyethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Hydroxyethyl)benzoic acid

CAS RN

46112-46-3
Record name 4-(2-Hydroxyethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=46112-46-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-hydroxyethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Hydroxyethyl)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
SG Bell, F Xu, I Forward, M Bartlam, Z Rao… - Journal of molecular …, 2008 - Elsevier
CYP199A2, a cytochrome P450 enzyme from Rhodopseudomonas palustris, oxidatively demethylates 4-methoxybenzoic acid to 4-hydroxybenzoic acid. 4-Ethylbenzoic acid is …
Number of citations: 60 www.sciencedirect.com
T Coleman, MN Podgorski, ML Doyle… - Journal of Inorganic …, 2023 - Elsevier
Cytochrome P450 (CYP) enzymes are heme-thiolate monooxygenases which catalyze the oxidation of aliphatic and aromatic CH bonds and other reactions. The oxidation of halogens …
Number of citations: 1 www.sciencedirect.com
RR Chao, ICK Lau, T Coleman… - … A European Journal, 2021 - Wiley Online Library
The serine 244 to aspartate (S244D) variant of the cytochrome P450 enzyme CYP199A4 was used to expand its substrate range beyond benzoic acids. Substrates, in which the …
F Akutsu, M Inoki, K Shinoda… - Journal of Polymer …, 1999 - Wiley Online Library
Thermal polymerizations of alkali 4‐(2‐bromoethyl)benzoates (2‐BEBAs) were investigated. The polymerization of the lithium salt at 220C for 2 h under reduced pressure in bulk, …
Number of citations: 7 onlinelibrary.wiley.com
P Chand, YS Babu, S Bantia, N Chu… - Journal of medicinal …, 1997 - ACS Publications
A series of 94 benzoic acid derivatives was synthesized and tested for its ability to inhibit influenza neuraminidase. The enzyme−inhibitor complex structure was determined by X-ray …
Number of citations: 123 pubs.acs.org
E Marzi, A Spitaleri, F Mongin… - European Journal of …, 2002 - Wiley Online Library
It was possible to functionalize the three fluorobenzyl alcohols and the three 2‐(fluorophenyl)ethanols by metalation and subsequent carboxylation, the prototype electrophilic trapping …
S Aoshima, Y Oda, S Matsumoto, Y Shinke… - ACS Macro …, 2014 - ACS Publications
Specifically designed alternating cationic copolymerization produced well-defined thermo- or pH-responsive polymers with complete acid-degradability. For example, a thermosensitive …
Number of citations: 26 pubs.acs.org
MN Podgorski, JHZ Lee, JS Harbort… - Journal of Inorganic …, 2023 - Elsevier
The cytochrome P450 enzymes (CYPs) are heme-thiolate monooxygenases that catalyse the insertion of an oxygen atom into the C–H bonds of organic molecules. In most CYPs, the …
Number of citations: 4 www.sciencedirect.com
AGK Reddy, J Krishna, G Satyanarayana - ChemistrySelect, 2016 - Wiley Online Library
An effective and practical sequential one‐pot [Pd]‐catalyzed Jeffery‐Heck reaction followed by reduction protocol is designed for the direct synthesis of 1,3‐diphenylpropan‐1‐ols and 3…
Y Wang, Q Liu, S Fan, X Yang, L Ming… - Journal of separation …, 2019 - Wiley Online Library
Corn silk is a well‐known traditional Chinese medicine that has been widely used for its antidiabetic, antioxidant, antihyperlipidemic, and other effects in China for thousands of years. …

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